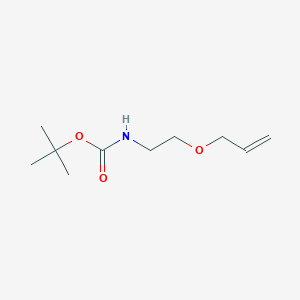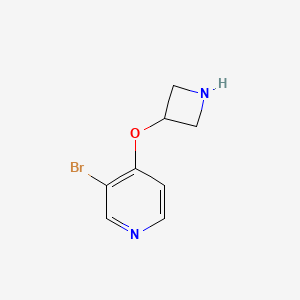
4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, an aminoethyl group, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.
N-Methylation: The N-methylation of the piperidine ring can be achieved using methyl iodide or a similar methylating agent.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylenediamine for introducing the aminoethyl group.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
科学的研究の応用
Chemistry
In chemistry, 4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of 4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group may facilitate binding to active sites, while the piperidine ring provides structural stability. The carboxamide group can participate in hydrogen bonding, enhancing the compound’s affinity for its targets.
類似化合物との比較
Similar Compounds
4-(2-aminoethyl)piperidine-1-carboxamide: Lacks the N-methyl group, which may affect its binding properties and biological activity.
N-methylpiperidine-1-carboxamide: Lacks the aminoethyl group, which may reduce its versatility in chemical reactions.
4-(2-aminoethyl)-N-methylpiperidine: Lacks the carboxamide group, which may alter its solubility and reactivity.
Uniqueness
4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide is unique due to the presence of all three functional groups: the aminoethyl group, the N-methyl group, and the carboxamide group. This combination provides a balance of reactivity, stability, and binding affinity, making it a valuable compound for various applications.
特性
分子式 |
C9H19N3O |
|---|---|
分子量 |
185.27 g/mol |
IUPAC名 |
4-(2-aminoethyl)-N-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-11-9(13)12-6-3-8(2-5-10)4-7-12/h8H,2-7,10H2,1H3,(H,11,13) |
InChIキー |
APIQKDNUTIUTLZ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)N1CCC(CC1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)
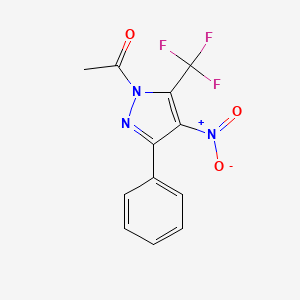


![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)
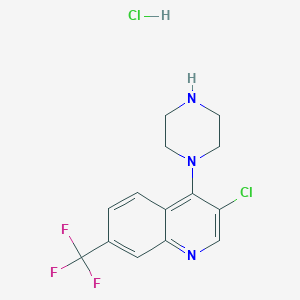
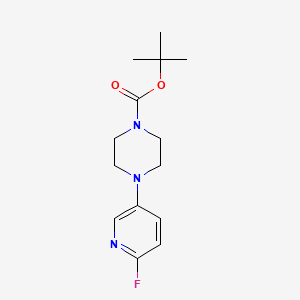
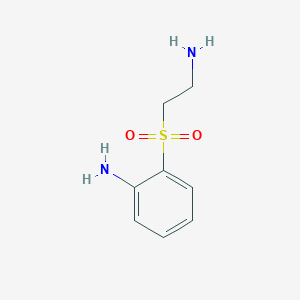
![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)
